C.I. Pigment Yellow 74 chemical structure and properties
C.I. Pigment Yellow 74 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Pigment Yellow 74 is a monoazo pigment belonging to the arylide yellow class of colorants.[1] It is a significant commercial pigment valued for its bright, greenish-yellow shade, high tinting strength, and good lightfastness.[2] Chemically, it is an azo compound characterized by the presence of the diazene (B1210634) (-N=N-) functional group connecting two aromatic rings.[3] Its preparation involves the azo coupling of a diazonium salt derived from 2-methoxy-4-nitroaniline (B147289) with the coupling agent 2-methoxyacetoacetanilide.[1] This pigment is widely utilized in various industrial applications, including printing inks, paints, coatings, and plastics.[4] For research and development purposes, a thorough understanding of its chemical structure, physicochemical properties, and analytical characterization is essential.
Chemical Structure and Identification
The chemical structure of C.I. Pigment Yellow 74 is characterized by a central azo linkage between a substituted nitrophenyl group and an acetoacetanilide (B1666496) moiety. The molecule is known to be relatively flat, a conformation that is reinforced by intramolecular hydrogen bonding.[1]
Table 1: Chemical Identification of C.I. Pigment Yellow 74
| Identifier | Value |
| IUPAC Name | 2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide[5] |
| CAS Number | 6358-31-2[6] |
| C.I. Number | 11741[6] |
| Molecular Formula | C₁₈H₁₈N₄O₆[6] |
| Molecular Weight | 386.36 g/mol [6] |
| Synonyms | Hansa Brilliant Yellow 5GX, Arylide Yellow GY, Dalamar Yellow[6] |
| InChI Key | ZTISORAUJJGACZ-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)--INVALID-LINK--[O-])OC |
Physicochemical and Performance Properties
C.I. Pigment Yellow 74 is a bright yellow powder.[6] Its physical and performance characteristics make it suitable for a range of applications. Key properties are summarized in the tables below.
Table 2: Physicochemical Properties of C.I. Pigment Yellow 74
| Property | Value |
| Physical State | Solid, Powder[1] |
| Color | Bright yellow with a greenish hue[5] |
| Melting Point | 290-293 °C (decomposes)[1][7] |
| Solubility | Insoluble in water (<1 mg/mL at 20 °C)[5][7] |
| Density | 1.436 g/cm³[1][7] |
Table 3: Performance and Fastness Properties of C.I. Pigment Yellow 74
| Property | Rating/Value |
| Lightfastness | Good to Very Good |
| Heat Resistance | Up to 200 °C[8] |
| Water Resistance | 5 (Excellent)[8] |
| Oil Resistance | 5 (Excellent)[8] |
| Acid Resistance | 5 (Excellent)[8] |
| Alkali Resistance | 5 (Excellent)[8] |
| Migration Resistance | Fair to Good |
Experimental Protocols
Synthesis of C.I. Pigment Yellow 74
The synthesis of C.I. Pigment Yellow 74 is achieved through a classic azo coupling reaction. The process involves two main stages: the diazotization of an aromatic amine and the subsequent coupling with a coupling agent.[1][9]
Materials:
-
2-Methoxy-4-nitroaniline (Red Base B)
-
Hydrochloric acid (30% solution)
-
Sodium nitrite (B80452) (30% solution)
-
2-Methoxyacetoacetanilide (o-methoxybisacetanilide)
-
Sodium hydroxide (B78521) (30% solution)
-
Acetic acid (98% solution)
-
Ice
-
Distilled water
-
Potassium iodide-starch paper
Procedure:
Step 1: Preparation of the Diazonium Salt Solution
-
In a diazotization reactor, add 48 kg of 2-methoxy-4-nitroaniline to 500 kg of water and 100 kg of 30% hydrochloric acid.
-
Stir the mixture for 30-60 minutes to ensure complete dissolution.
-
Cool the solution to below -5 °C using an ice bath, maintaining a pH of 0.5-2.
-
Slowly add 66 kg of a 30% sodium nitrite solution while maintaining the low temperature and stirring.
-
Continue the reaction for 30-90 minutes. Monitor the presence of excess nitrous acid by testing with potassium iodide-starch paper (a blue color indicates excess). The resulting solution is the diazonium salt of 2-methoxy-4-nitroaniline.[10]
Step 2: Preparation of the Coupling Solution
-
In a separate reactor, dissolve 65 kg of 2-methoxyacetoacetanilide in 1500 kg of water and 98 kg of 30% sodium hydroxide solution.
-
Stir until a clear solution is obtained and adjust the temperature to 25 °C.
-
In the coupling reactor, add 20 kg of 98% acetic acid.[10]
Step 3: Coupling Reaction
-
Slowly add the prepared diazonium salt solution to the coupling solution containing 2-methoxyacetoacetanilide over a period of approximately one hour.
-
Maintain the temperature of the reaction mixture at around 15 °C with the addition of ice as needed.
-
After the addition is complete, the pH of the slurry should be approximately 4.3.
-
The resulting yellow pigment slurry is then heated to 95-100 °C and held at this temperature for one hour to facilitate pigment crystallization.[11]
Step 4: Post-Treatment and Isolation
-
Cool the pigment slurry to 70 °C.
-
Isolate the pigment by filtration.
-
Wash the filter cake with water until it is free of soluble salts (chloride-free).
-
Dry the purified pigment in an oven at 70 °C.[11]
Caption: Synthesis Pathway of C.I. Pigment Yellow 74.
Analytical Characterization Workflow
A general workflow for the comprehensive characterization of synthesized C.I. Pigment Yellow 74 is presented below. This involves a combination of spectroscopic and chromatographic techniques to confirm the identity, purity, and properties of the pigment.
Caption: General Experimental Workflow for Pigment Characterization.
Spectroscopic and Chromatographic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in the C.I. Pigment Yellow 74 molecule. The spectrum provides a unique fingerprint for the compound. Key expected vibrational bands include those corresponding to N-H, C=O, C=C, N=N, and C-O stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the pigment molecule and is directly related to its color. Due to its extended conjugated system, C.I. Pigment Yellow 74 exhibits strong absorption in the visible region of the electromagnetic spectrum. The maximum absorption (λmax) is typically observed around 449 nm.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure of C.I. Pigment Yellow 74. Studies have indicated that the molecule exists predominantly in the ketohydrazone tautomeric form.[5] The ¹H NMR spectrum would show characteristic signals for the aromatic protons, methoxy (B1213986) protons, methyl protons, and the N-H proton.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC can be employed to assess the purity of C.I. Pigment Yellow 74 and to separate it from any starting materials or by-products. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier (e.g., phosphoric or formic acid) is suitable for this purpose.[13]
Safety and Handling
C.I. Pigment Yellow 74 is an azo compound. Azo compounds as a class can be explosive when suspended in air at specific concentrations.[6] It is important to handle the dry powder with care to avoid dust formation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of C.I. Pigment Yellow 74. The detailed experimental protocols and analytical workflows serve as a valuable resource for researchers and scientists working with this important organic pigment. The provided data, presented in clear tables and diagrams, facilitates a deeper understanding of its characteristics and applications in various scientific and industrial fields.
References
- 1. Pigment Yellow 74 - Wikipedia [en.wikipedia.org]
- 2. DuraPaint®6174 Pigment Yellow 74 | Fineland Chem [finelandchem.com]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy C.I. Pigment Yellow 74 | 6358-31-2 | >98% [smolecule.com]
- 6. Pigment Yellow 74 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pigment Yellow 74 | 6358-31-2 [chemicalbook.com]
- 8. Characterization of complex photosynthetic pigment profiles in European deciduous tree leaves by sequential extraction and reversed-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Preparation method of C.I. pigment yellow 74 - Eureka | Patsnap [eureka.patsnap.com]
- 11. US4457783A - Stabilized opaque form of C.I. Pigment Yellow 74 - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. C.I. Pigment Yellow 74 | SIELC Technologies [sielc.com]
